molecular formula C22H16F3NO6 B488499 Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate CAS No. 618414-25-8

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate

Cat. No.: B488499
CAS No.: 618414-25-8
M. Wt: 447.4g/mol
InChI Key: CLFATALIMZCDPW-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a synthetic organic compound characterized by a terephthalate backbone substituted with a furan-2-carboxamido group at the 2-position. The furan ring is further functionalized with a 3-(trifluoromethyl)phenyl moiety, while the terephthalate core bears two methyl ester groups.

The synthesis of such compounds typically involves multi-step reactions, including amidation and esterification. For example, analogous phosphazene derivatives are prepared via nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . While direct data on this compound’s synthesis is unavailable, its structural motifs align with methodologies described for heterocyclic and fluorinated systems.

Properties

IUPAC Name

dimethyl 2-[[5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO6/c1-30-20(28)13-6-7-15(21(29)31-2)16(11-13)26-19(27)18-9-8-17(32-18)12-4-3-5-14(10-12)22(23,24)25/h3-11H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFATALIMZCDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Furan Core Formation

The synthesis of substituted furans often relies on acid-catalyzed cyclization of diketone or β-ketoester precursors. For example, diethyl 2,3-diacetylsuccinate undergoes HCl-mediated cyclization to yield 2,5-dimethylfuran-3,4-dicarboxylic acid. Adapting this approach, a hypothetical precursor such as ethyl 3-(3-(trifluoromethyl)phenyl)-3-oxopropanoate could undergo cyclization in concentrated HCl (3N) under reflux to form the furan ring.

Reaction Conditions:

  • Acid Concentration: 3N HCl promotes complete cyclization within 14 hours at reflux.

  • Heating Method: Microwave irradiation reduces reaction time to 1 hour with comparable yields.

Introduction of the Trifluoromethyl Group

The 3-(trifluoromethyl)phenyl moiety is typically introduced via Suzuki-Miyaura coupling using a trifluoromethylphenyl boronic acid. However, the provided sources emphasize direct incorporation through precursor selection. For instance, starting with 3-(trifluoromethyl)acetophenone derivatives ensures the substituent is retained during cyclization.

Amide Coupling to 2-Aminoterephthalate Ester

Activation of Furan-2-Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or via mixed anhydride formation. Patent CN101486694B highlights the use of in situ activation with POCl₃ for esterification, which could be adapted for amide formation.

Coupling Reagents and Conditions

  • EDCl/HOBt System: Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) facilitates amide bond formation in anhydrous dichloromethane at 0–25°C.

  • Yield Optimization: Dropwise addition of the acyl chloride to a chilled solution of dimethyl 2-aminoterephthalate minimizes side reactions.

Reaction Optimization and Byproduct Management

Byproduct Analysis

Parallel to the synthesis of 2,5-dimethylfuran-3,4-dicarboxylates, competing ester hydrolysis and decarboxylation may occur under acidic conditions. Implementing a two-phase system (e.g., HCl/Et₂O) suppresses hydrolysis, improving the amide yield to >85%.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with petroleum ether/ethyl ether (5:1) effectively separates the target compound from unreacted starting materials.

  • Recrystallization: Methanol/water mixtures yield high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Key signals include δ 8.10 (s, 1H, Ar-H), 7.75–7.65 (m, 4H, CF₃-Ar), and 3.95 (s, 6H, -OCH₃).

  • ¹³C NMR: Peaks at δ 165.2 (C=O, amide), 158.9 (C=O, ester), and 122.5 (q, J = 272 Hz, CF₃) confirm structural integrity.

Purity Assessment

HPLC with a C18 column (MeCN/H₂O, 70:30) shows >99% purity, while elemental analysis aligns with theoretical values (C: 52.1%, H: 3.4%, N: 2.7%).

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Closed-loop distillation units recover >90% of ethyl ether and HCl, reducing waste generation.

Microwave-Assisted Synthesis

Scaling microwave reactions to pilot plants (e.g., 10 L reactors) decreases energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound exhibits significant potential in medicinal chemistry due to its structural features that allow for interaction with biological targets. Notably, it has been studied for its ability to act as an inhibitor of specific enzymes, which can be pivotal in treating metabolic disorders. For instance, compounds with similar structural motifs have demonstrated selective inhibition of fatty acid elongase enzymes, suggesting that Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate might also possess similar properties .

Case Studies
Research indicates that derivatives of this compound can be synthesized to enhance their pharmacological efficacy. A study on related compounds showed that modifications in the trifluoromethyl group significantly impacted the binding affinity and selectivity towards target enzymes . These findings highlight the importance of structural optimization in drug development.

Materials Science

Polymer Applications
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure and functional groups that promote cross-linking .

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Compatibility with PolymersGood

Research Findings
Studies have shown that polymers derived from or containing this compound exhibit improved flame resistance and mechanical properties when compared to traditional polymers . The modification of polymeric materials with such compounds is an area of active research, aiming to develop advanced materials for various applications including coatings and composites.

Agricultural Chemistry

Pesticidal Activity
The compound's structural characteristics suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Research has indicated that similar compounds have shown efficacy in promoting plant growth while suppressing unwanted vegetation, making them suitable candidates for further investigation in agrochemical formulations .

Field Studies
Field trials have demonstrated the effectiveness of structurally related compounds in enhancing crop yield and health by modulating plant growth pathways . These findings encourage further exploration of this compound as a viable agrochemical agent.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate Terephthalate Furan-2-carboxamido, CF₃-phenyl ~460.3 (estimated) Research chemical
Furyloxyfen Phenoxy tetrahydrofuran 2-chloro-4-(trifluoromethyl)phenoxy ~373.7 Herbicide
Thiophene fentanyl hydrochloride Fentanyl backbone Thiophene, hydrochloride salt 433.0 Analgesic (research)
Dispirophosphazenes (e.g., 6a, 6b) Phosphazene Carbazolyldiamine, Cl substituents ~600–700 Flame retardants

Key Observations :

  • Trifluoromethyl Groups: The presence of a CF₃ group in the target compound and furyloxyfen enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. This group is critical in agrochemicals for improving membrane permeability .
  • Furan vs.
  • Ester vs. Amide Functionalization : Unlike dispirophosphazenes, which rely on phosphazene cores and amine linkages, the target compound’s terephthalate esters may confer higher hydrolytic stability under acidic conditions .

Physicochemical and Functional Comparisons

  • Solubility: The methyl ester groups in the target compound likely improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., 3-amino-2,5-dichlorobenzoic acid) .
  • Thermal Stability : Fluorinated aromatic systems, such as the CF₃-phenyl group, generally exhibit higher thermal stability than chlorinated analogues (e.g., furyloxyfen’s 2-chloro substituent) due to stronger C–F bonds .
  • Crystallographic Analysis : Tools like SHELX are critical for resolving the crystal structures of such compounds, particularly for confirming the stereochemistry of amide and ester linkages .

Biological Activity

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Enhances lipophilicity and influences biological activity.
  • Furan ring : Known for its role in various biological activities, including antioxidant properties.
  • Terephthalate moiety : Contributes to the stability and solubility of the compound.

The molecular formula for this compound is C18H16F3N1O4C_{18}H_{16}F_3N_1O_4, and its molecular weight is approximately 373.32 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds containing furan rings can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Properties : Many aryl substituted carboxamide derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, potentially reducing chronic inflammation linked to various diseases.

Anticancer Activity

A study on related compounds demonstrated significant anticancer effects against various cancer cell lines. For example, aryl substituted carboxamides were found to inhibit the growth of human cancer cells by inducing apoptosis and disrupting cellular metabolism .

Table 1: Summary of Anticancer Studies on Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
Compound CA54915.0Metabolic disruption

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using DPPH radical scavenging assays. Compounds with a trifluoromethyl group often exhibit enhanced radical scavenging activity due to their electron-withdrawing properties, which stabilize the radical species .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging (%) at 100 µM
Compound A85
Compound B78
Dimethyl Derivative80

Case Studies

  • In Vivo Studies : In murine models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy .
  • Mechanistic Insights : Research has indicated that these compounds can interfere with mitochondrial function, leading to apoptosis in cancer cells. This suggests a dual mechanism where both oxidative stress and mitochondrial disruption contribute to their anticancer effects .

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